2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Overview
Description
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is a chemical compound with the molecular formula C38H43FO9. It is a profoundly significant compound acting as a precursor . Its distinctive molecular configuration endows it with substantial utility in the realms of research concerning afflictions including malignancy, diabetes mellitus, and cardiovascular disorders .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is not explicitly provided in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed molecular structure, a specialized database or software may be needed.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride are not detailed in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed analysis of physical and chemical properties, a specialized database or software may be needed.Scientific Research Applications
Synthesis Applications
Glycosylation Reactions : This compound is employed in glycosylation reactions, particularly in the formation of glycosidic bonds. For instance, it has been used in the synthesis of α-Galactopyranosyl fluoride, a key glycosyl donor in chemo-enzymatic synthesis of galactose-containing chemicals (Min, 2008).
Synthesis of Oligosaccharides : It serves as a fundamental building block in the synthesis of complex oligosaccharides, as demonstrated in the creation of fucopyranosyl-galactopyranosides with different anomeric configurations and linkage positions (Ohtsuka et al., 2006).
Lewis Acid Catalysis : The compound is used in Lewis acid-catalyzed glycosylation processes, which are crucial for the stereospecific formation of certain disaccharide derivatives (Kreuzer & Thiem, 1986).
Chemical Synthesis
Protecting Group Synthesis : 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is important in the development of new protecting groups for alcohols. These protecting groups are crucial in the stereospecific synthesis of certain chemical structures, such as beta-mannopyranosides (Crich et al., 2009).
Sialyloligosaccharide Synthesis : It's used in the synthesis of sialyloligosaccharides, which are relevant in the study of tumor-associated glycoproteins (Lubineau et al., 1992).
Synthesis of Glycophorin A Analogues : The compound aids in the synthesis of disialylated tetrasaccharides, analogous to blood group determinants of Glycophorin A (Heij et al., 1988).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUZNXWKMPSCTC-LDVAZLSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43FO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 99683488 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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